
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone, also known as DMCM, is a synthetic compound that belongs to the benzodiazepine class of drugs. It is widely used in scientific research to study the mechanisms of action of benzodiazepines and their effects on the brain and behavior.
Applications De Recherche Scientifique
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone is commonly used in scientific research to study the mechanisms of action of benzodiazepines and their effects on the brain and behavior. It is often used as a reference compound in studies that aim to understand the structure-activity relationship of benzodiazepines. 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone is also used to investigate the role of benzodiazepine receptors in the regulation of anxiety, sleep, and memory.
Mécanisme D'action
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to the benzodiazepine site on the GABA-A receptor, 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone enhances the effects of GABA and increases the inhibitory tone in the brain. This leads to a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone has a wide range of biochemical and physiological effects on the brain and body. It has been shown to reduce anxiety and induce sedation in animal models, as well as to enhance memory consolidation and retrieval. 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone also has muscle relaxant properties and can reduce seizure activity in certain models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone is a widely used reference compound in scientific research, and its effects on the GABA-A receptor are well characterized. It is relatively easy to synthesize and purify, and its effects can be easily measured using a variety of assays. However, 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone has some limitations for lab experiments, including its low solubility in water and its potential for non-specific binding to other proteins and receptors.
Orientations Futures
There are several future directions for research on 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone and benzodiazepines. One area of interest is the development of new benzodiazepine analogs that have improved efficacy and reduced side effects. Another area of interest is the investigation of the role of benzodiazepines in the regulation of stress and anxiety, and their potential as therapeutic agents for anxiety disorders. Additionally, there is ongoing research on the molecular mechanisms of benzodiazepine action, and the development of new drugs that target specific subtypes of the GABA-A receptor.
Méthodes De Synthèse
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 3-bromo-2H-chromen-2-one with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone.
Propriétés
IUPAC Name |
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-8-17(9-12(2)20-11)16(18)14-7-13-5-3-4-6-15(13)19-10-14/h3-7,11-12H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXRAMSXZXCIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


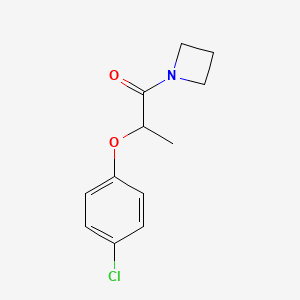
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
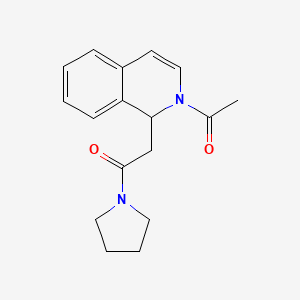
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

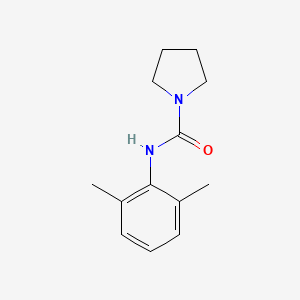
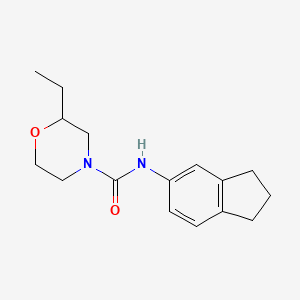


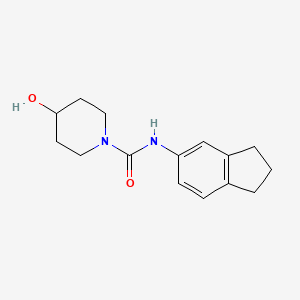
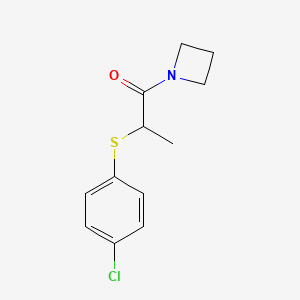
![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)